tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
Overview
Description
The compound tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a formylbenzyl substituent. Piperazine derivatives are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of various piperazine derivatives has been reported in the literature. For instance, a bidentate ligand with tert-butyl groups was synthesized and used in cross-coupling reactions, demonstrating the versatility of piperazine derivatives in catalysis . Another derivative was synthesized through a condensation reaction, showcasing the reactivity of the piperazine nitrogen atoms . Similarly, amination reactions have been employed to introduce amino groups onto the piperazine ring, yielding compounds with potential as intermediates for biologically active benzimidazole compounds . These methods highlight the diverse synthetic approaches that can be applied to piperazine derivatives, including tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been elucidated using various techniques. X-ray diffraction studies have confirmed the crystalline structures of several compounds, revealing details such as the chair conformation of the piperazine ring and the spatial arrangement of substituents . These structural insights are crucial for understanding the reactivity and potential interactions of the compounds in biological systems or as part of larger molecular assemblies.
Chemical Reactions Analysis
Piperazine derivatives participate in a range of chemical reactions. They have been used as ligands in cross-coupling reactions, indicating their ability to coordinate to metals and facilitate bond formation between different reactants . The presence of functional groups such as the formyl group in tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate suggests potential for further transformations, such as nucleophilic addition or condensation reactions, which could be exploited in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric bulk, affecting the solubility and reactivity of the compound . The crystalline structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, can impact the melting point and stability of the compounds . These properties are important for the practical use of piperazine derivatives in chemical synthesis and pharmaceutical applications.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Process : A derivative of tert-butyl piperazine-1-carboxylate, synthesized using condensation reactions, was characterized by LCMS, NMR, IR, and CHN elemental analysis, and its structure was confirmed by X-ray diffraction. This process highlights the compound's significance in organic synthesis and structural analysis (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Antibacterial and Anthelmintic Activities : Another derivative of tert-butyl piperazine-1-carboxylate exhibited moderate anthelmintic activity and was evaluated for its in vitro antibacterial properties, suggesting potential applications in developing treatments for specific infections (Kulkarni et al., 2016).
Chemical Interactions and Molecular Structure
- Molecular Structure Analysis : The molecular structure of a tert-butyl piperazine-1-carboxylate derivative was studied, providing insights into its chemical interactions and potential applications in drug design or chemical engineering (Mamat et al., 2012).
Potential in Anticancer Drugs
- Role in Anticancer Drugs : A method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate in small molecule anticancer drugs, was developed, indicating the compound's significance in cancer research (Zhang et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Many piperazine derivatives are known to interact with various neurotransmitter systems in the brain, including the dopaminergic and serotonergic systems. They might bind to receptors or influence the reuptake or release of neurotransmitters .
Mode of Action
Upon binding to their targets, these compounds can either mimic the action of endogenous compounds (agonistic action), inhibit their action (antagonistic action), or modulate the receptor activity in other ways .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific targets of the compound. For example, if the compound targets dopaminergic systems, it might affect pathways related to movement, reward, and cognition .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure. Piperazine derivatives, for example, are often well absorbed and can cross the blood-brain barrier. They might be metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in neuronal firing rates to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
tert-butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(13-20)7-5-14/h4-7,13H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXKYTSTYWRBBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383737 | |
Record name | tert-Butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
844891-09-4 | |
Record name | 1,1-Dimethylethyl 4-[(4-formylphenyl)methyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844891-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[(4-formylphenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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